Cas no 949161-08-4 (N-(2,6-Dimethylphenyl)-2,5-dimethylaniline)

N-(2,6-Dimethylphenyl)-2,5-dimethylaniline is a substituted aniline derivative characterized by its dimethylphenyl and dimethylaniline functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its sterically hindered aromatic structure, which can influence reactivity and selectivity in catalytic processes. Its molecular design offers potential advantages in stabilizing intermediates or acting as a ligand in coordination chemistry. The presence of methyl groups at strategic positions enhances solubility in organic solvents while maintaining thermal stability. This compound may serve as a precursor for fine chemicals or specialty materials, with applications in agrochemicals, dyes, or advanced polymer formulations.
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline structure
949161-08-4 structure
Product Name:N-(2,6-Dimethylphenyl)-2,5-dimethylaniline
CAS No:949161-08-4
MF:C16H19N
MW:225.328764200211
CID:1031134
PubChem ID:71304487
Update Time:2025-08-04

N-(2,6-Dimethylphenyl)-2,5-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • N-(2,6-Dimethylphenyl)-2,5-dimethylaniline
    • N-(2,5-dimethylphenyl)-2,6-dimethylaniline
    • J-522849
    • 949161-08-4
    • DTXSID20745300
    • SB79710
    • DB-265636
    • Inchi: 1S/C16H19N/c1-11-8-9-12(2)15(10-11)17-16-13(3)6-5-7-14(16)4/h5-10,17H,1-4H3
    • InChI Key: JFTTUWDLQCJLKV-UHFFFAOYSA-N
    • SMILES: N(C1C=C(C)C=CC=1C)C1C(C)=CC=CC=1C

Computed Properties

  • Exact Mass: 225.151749610g/mol
  • Monoisotopic Mass: 225.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 12Ų

N-(2,6-Dimethylphenyl)-2,5-dimethylaniline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019109326-1g
N-(2,6-Dimethylphenyl)-2,5-dimethylaniline
949161-08-4 95%
1g
$383.16 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750288-1g
n-(2,6-Dimethylphenyl)-2,5-dimethylaniline
949161-08-4 98%
1g
¥3577.00 2024-04-24

Additional information on N-(2,6-Dimethylphenyl)-2,5-dimethylaniline

Professional Introduction to N-(2,6-Dimethylphenyl)-2,5-dimethylaniline (CAS No. 949161-08-4)

N-(2,6-Dimethylphenyl)-2,5-dimethylaniline, identified by the CAS number 949161-08-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique aromatic structure, exhibits promising properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and advanced materials.

The molecular structure of N-(2,6-Dimethylphenyl)-2,5-dimethylaniline consists of a benzene ring substituted with two methyl groups at the 2 and 6 positions, and an aniline group at the 2 and 5 positions. This specific arrangement imparts distinct electronic and steric properties to the molecule, which are highly relevant in medicinal chemistry. The presence of multiple aromatic rings and electron-donating groups enhances its potential as a building block for more complex pharmacophores.

In recent years, there has been a growing interest in exploring the pharmacological potential of N-(2,6-Dimethylphenyl)-2,5-dimethylaniline. Research studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. Specifically, preliminary investigations suggest that it could interact with targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the biosynthesis of pro-inflammatory mediators. These findings are particularly intriguing given the widespread use of COX inhibitors in the treatment of chronic inflammatory diseases.

The structural features of N-(2,6-Dimethylphenyl)-2,5-dimethylaniline also make it a suitable candidate for further derivatization to create novel analogs with enhanced pharmacological activity. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the biological properties of this compound. For instance, incorporating heterocyclic moieties or altering the substitution pattern on the aromatic rings could lead to derivatives with improved binding affinity and selectivity for therapeutic targets.

Beyond its pharmaceutical applications, N-(2,6-Dimethylphenyl)-2,5-dimethylaniline has shown promise in materials science. Its aromatic structure and electronic properties make it a potential candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent advancements in polymer chemistry have demonstrated the incorporation of such aromatic compounds into conjugated polymers, which exhibit excellent optoelectronic properties. This opens up new avenues for developing high-performance electronic devices and sustainable energy solutions.

The synthesis of N-(2,6-Dimethylphenyl)-2,5-dimethylaniline involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized through a Friedel-Crafts alkylation followed by selective reduction and further functionalization. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making large-scale production more feasible. Additionally, green chemistry principles have been applied to minimize waste and reduce environmental impact during synthesis.

In conclusion, N-(2,6-Dimethylphenyl)-2,5-dimethylaniline(CAS No. 949161-08-4) is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features enable it to interact with biological targets in novel ways, making it a valuable scaffold for drug discovery. Furthermore, its optoelectronic properties make it an attractive material for advanced technological applications. As research continues to uncover new uses for this compound, its importance in scientific innovation is likely to grow even further.

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